molecular formula C14H18O4 B1345491 Diethyl methyl(phenyl)malonate CAS No. 34009-61-5

Diethyl methyl(phenyl)malonate

Cat. No.: B1345491
CAS No.: 34009-61-5
M. Wt: 250.29 g/mol
InChI Key: KGUIOHXCGVQYEG-UHFFFAOYSA-N
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Description

Diethyl methyl(phenyl)malonate is an organic compound that belongs to the class of malonic esters. These esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is characterized by the presence of two ethyl ester groups, a methyl group, and a phenyl group attached to a malonic acid backbone. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl methyl(phenyl)malonate can be synthesized through several methods. One common approach involves the alkylation of diethyl malonate with methyl iodide and phenyl bromide in the presence of a strong base such as sodium ethoxide. The reaction proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic substitution with the alkyl halides .

Another method involves the Claisen condensation of diethyl oxalate with ethyl phenylacetate, followed by decarbonylation to yield diethyl phenylmalonate . This intermediate can then be further alkylated with methyl iodide to produce this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Catalysts and solvents are carefully selected to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of diethyl methyl(phenyl)malonate in chemical reactions involves the formation of enolate intermediates. These intermediates are highly nucleophilic and can undergo nucleophilic substitution with electrophiles such as alkyl halides . The presence of the phenyl group can influence the reactivity and stability of the enolate, making it a valuable intermediate in various synthetic pathways.

Comparison with Similar Compounds

Diethyl methyl(phenyl)malonate can be compared with other malonic esters, such as:

The uniqueness of this compound lies in its combination of ester, methyl, and phenyl groups, which provide a balance of reactivity and stability, making it suitable for a wide range of synthetic applications.

Properties

IUPAC Name

diethyl 2-methyl-2-phenylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H18O4/c1-4-17-12(15)14(3,13(16)18-5-2)11-9-7-6-8-10-11/h6-10H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGUIOHXCGVQYEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C1=CC=CC=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20187620
Record name Diethyl methyl(phenyl)malonate
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Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

34009-61-5
Record name Propanedioic acid, 2-methyl-2-phenyl-, 1,3-diethyl ester
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Record name Diethyl methyl(phenyl)malonate
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Record name Diethyl methyl(phenyl)malonate
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Record name Diethyl methyl(phenyl)malonate
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Record name Diethyl methyl(phenyl)malonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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